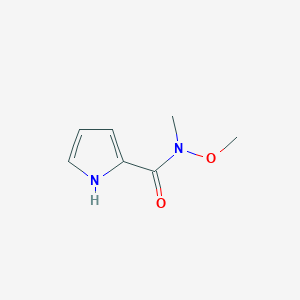

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide

Übersicht

Beschreibung

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide (NMMP) is a heterocyclic compound found in various plants, fungi, and bacteria. It is a member of the pyrrole family and is used for a variety of scientific and industrial applications. NMMP is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals and other compounds of interest.

Wissenschaftliche Forschungsanwendungen

Versatility in Synthesis

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide is utilized in various synthetic processes. For example, it's involved in the Knorr pyrrole synthesis, demonstrating its versatility in creating N-methoxy-N-methyl-α-enaminocarboxamides from enamines and Weinreb α-aminoamides (Alberola et al., 1999). Additionally, this compound has been utilized in regiocontrolled synthesis processes. An example is the synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides (Coffin et al., 2006).

Biomedical Applications

In the biomedical field, this compound derivatives have shown potential. A derivative, 1-methoxypyrrole-2-carboxamide, was isolated from Streptomyces griseocarneus SWW368 and exhibited antibacterial properties against various bacterial strains. However, no cytotoxicity was detected against several mammalian tumor cell lines at a specific concentration (Wattanasuepsin et al., 2017).

Chemical Catalysis

The compound has been used as a catalyst system. For instance, a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system facilitated the preparation of phenothiazines in good yields, demonstrating the utility of this compound in promoting various chemical reactions (Huang et al., 2014).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets to exert various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.81 (iLOGP), 0.55 (XLOGP3), 0.65 (WLOGP), -0.07 (MLOGP), and 0.34 (SILICOS-IT), with a consensus Log Po/w of 0.65 .

Result of Action

Indole derivatives are known to exert various biological activities, suggesting that the compound may have similar effects .

Action Environment

It’s known that the compound should be stored sealed in a dry room at normal temperature .

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-9(11-2)7(10)6-4-3-5-8-6/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXYXVZGWLLDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=CN1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

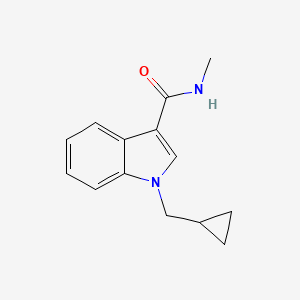

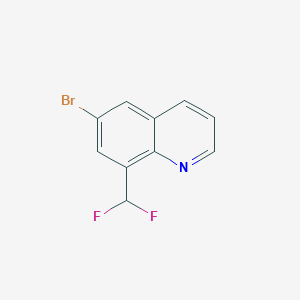

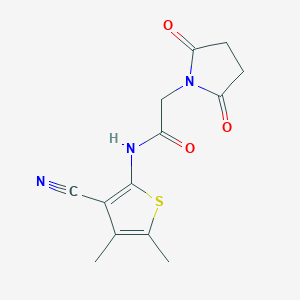

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2476412.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2476431.png)

![2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2476433.png)